N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 19157-67-6
VCID: VC21052723
InChI: InChI=1S/C17H18N2O5/c1-13(20)18-14-4-2-5-17(12-14)24-11-3-10-23-16-8-6-15(7-9-16)19(21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
SMILES: CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol

N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide

CAS No.: 19157-67-6

Cat. No.: VC21052723

Molecular Formula: C17H18N2O5

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide - 19157-67-6

Specification

CAS No. 19157-67-6
Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
IUPAC Name N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide
Standard InChI InChI=1S/C17H18N2O5/c1-13(20)18-14-4-2-5-17(12-14)24-11-3-10-23-16-8-6-15(7-9-16)19(21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
Standard InChI Key YAQVVKHKBVKKTI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator